molecular formula C17H14FNO2S B12180984 N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12180984
M. Wt: 315.4 g/mol
InChI Key: DAJZWFYJDKRTEU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is an organic compound that belongs to the class of oxathiine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a dihydro-1,4-oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the reaction of 4-fluoroaniline with phenylacetic acid derivatives under specific conditions. One common method involves the use of chloroacetyl chloride and triethylamine as reagents. The reaction is carried out under mild conditions, resulting in the formation of the desired compound .

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of triethylamine as an acid-binding agent is preferred due to its effectiveness in avoiding impurities. The reaction conditions are carefully controlled to maintain the integrity of the compound and to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14FNO2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H14FNO2S/c18-13-6-8-14(9-7-13)19-17(20)15-16(22-11-10-21-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)

InChI Key

DAJZWFYJDKRTEU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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